molecular formula C14H16N4OS B3002962 N-(1-(thiazol-2-yl)piperidin-4-yl)isonicotinamide CAS No. 1448134-30-2

N-(1-(thiazol-2-yl)piperidin-4-yl)isonicotinamide

Cat. No. B3002962
CAS RN: 1448134-30-2
M. Wt: 288.37
InChI Key: MVOYAPJCSYAIPW-UHFFFAOYSA-N
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Description

N-(1-(thiazol-2-yl)piperidin-4-yl)isonicotinamide is a compound that falls within the category of heterocyclic compounds, which are known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as thiazolidine derivatives, oxadiazole derivatives, and isonicotinamide derivatives. These compounds are of interest due to their potential antibacterial properties and their relevance in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with basic building blocks. For example, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide includes the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by several other steps to yield the final product . Similarly, the synthesis of 2-hydroxy phenyl thiazolidine-4-one derivatives starts with the formation of a Schiff base from isoniazid and 2-hydroxy benzaldehyde, which is then reacted with mercaptoacetic acid . These methods typically involve the use of spectroscopic techniques such as IR, 1H-NMR, and mass spectrometry for structural confirmation.

Molecular Structure Analysis

The molecular structures of compounds in this category are characterized by the presence of heterocyclic rings such as thiazolidine, oxadiazole, and pyrazole, which are often substituted with various functional groups. The presence of these rings is crucial for the biological activity of the compounds. Spectroscopic methods like FT-IR, 1H NMR, and 13C NMR are employed to elucidate the structures of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically nucleophilic substitutions, condensation reactions, and reactions involving the activation of carboxylic acid derivatives. For instance, the reaction of a Schiff base with mercaptoacetic acid to form thiazolidine derivatives , and the reaction of isonicotinoyl isothiocyanate with 4-aminoantipyrine to form a pyrazole derivative , are indicative of the types of chemical reactions utilized in the synthesis of these complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often determined as part of the characterization process. This includes examining solubility, melting points, and stability. The physical parameters are important for understanding the behavior of these compounds under different conditions and can influence their biological activity and potential as pharmaceutical agents .

Relevant Case Studies

The papers provided do not detail specific case studies, but they do report on the antibacterial activity of the synthesized compounds. For instance, the thiazolidine derivatives showed good activity against Staphylococcus aureus and Escherichia coli , while the oxadiazole derivatives exhibited moderate to significant activity against both Gram-negative and Gram-positive bacteria . These findings suggest that compounds with similar structural features could be promising candidates for the development of new antibacterial agents.

properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c19-13(11-1-5-15-6-2-11)17-12-3-8-18(9-4-12)14-16-7-10-20-14/h1-2,5-7,10,12H,3-4,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOYAPJCSYAIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=NC=C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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